2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde
Description
Properties
IUPAC Name |
6-(3-chlorophenyl)-4-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-5-13(15-7-11(9)8-16)10-3-2-4-12(14)6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFWULGIOGIKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 4-methylpyridine under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Aldehyde Functional Group Reactivity
The aldehyde group (-CHO) at position 5 participates in nucleophilic addition and oxidation reactions:
a. Nucleophilic Addition
-
Primary amine condensation : Forms Schiff bases (imines) via reaction with amines under mild acidic conditions (e.g., acetic acid, 60–80°C). Similar pyridine aldehydes show >80% yields with aniline derivatives .
-
Grignard Reagent Addition : Alkyl/aryl magnesium halides add to the aldehyde carbonyl, producing secondary alcohols. For example, reaction with methylmagnesium bromide yields 5-(hydroxy(aryl)methyl)pyridine derivatives .
b. Oxidation
-
Carboxylic Acid Formation : Treatment with strong oxidizing agents (e.g., KMnO₄/H₂SO₄) converts the aldehyde to a carboxylic acid. This is critical for synthesizing bioactive analogs .
Electrophilic Aromatic Substitution (EAS)
The 3-chlorophenyl substituent directs electrophiles to specific positions:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta-nitro derivative | 65–72% | |
| Sulfonation | H₂SO₄, 100°C | Para-sulfonic acid | 58% | |
| Halogenation | Cl₂/FeCl₃, 25°C | Para-chloro isomer | 81% |
Note: The electron-withdrawing chlorine atom deactivates the ring, favoring meta-directed substitutions .
Pyridine Ring Modifications
The pyridine core undergoes regioselective functionalization:
a. C–H Activation
-
Palladium-catalyzed acylation : Using Pd(OAc)₂ and TBHP, ortho-acylation occurs at the pyridine’s C2 position with aromatic aldehydes (e.g., benzaldehyde) .
-
Ir-catalyzed silylation : Adds SiR₃ groups to the C4 methyl position via Ir–Si intermediates .
b. Nucleophilic Substitution
-
Chlorine displacement : The 2-chlorophenyl group reacts with amines (e.g., NH₃/EtOH, 120°C) to form aniline derivatives .
Reductive Transformations
a. Aldehyde Reduction
-
NaBH₄/MeOH : Reduces -CHO to -CH₂OH (primary alcohol) with >90% efficiency .
-
Catalytic Hydrogenation : H₂/Pd-C converts the aldehyde to -CH₃, retaining the pyridine aromaticity .
b. Pyridine Ring Hydrogenation
Cross-Coupling Reactions
The compound participates in metal-mediated couplings:
| Reaction | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 76–85% | |
| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Alkenylated pyridines | 68% |
Scientific Research Applications
Medicinal Chemistry
Antitumor Agents
Research indicates that derivatives of pyridine compounds, including 2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde, have potential as antitumor agents. Pyridine derivatives have been studied for their ability to inhibit various cancer cell lines, suggesting that this compound may serve as a precursor for developing novel anticancer drugs .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that certain pyridine derivatives can modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .
Agrochemicals
Pesticide Development
The synthesis of this compound plays a crucial role in the development of new pesticides. Its structure allows for modifications that can enhance efficacy against pests while minimizing environmental impact. The compound acts as an intermediate in synthesizing various agrochemical products aimed at improving crop protection .
Organic Synthesis
Building Block in Organic Chemistry
This compound serves as a valuable building block in organic synthesis due to its reactive aldehyde functional group. It can undergo various reactions, including condensation and substitution reactions, to form more complex molecules. This property is particularly useful in synthesizing pharmaceuticals and other fine chemicals .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor activity of pyridine derivatives, including this compound. The research demonstrated that modifications to the pyridine ring could enhance cytotoxicity against specific cancer cell lines, indicating potential therapeutic applications .
Case Study 2: Pesticide Efficacy
Research conducted on the efficacy of pyridine-based pesticides revealed that formulations containing this compound exhibited significant activity against common agricultural pests. This study highlighted the compound's potential as an environmentally friendly alternative to traditional pesticides .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential antitumor agent and anti-inflammatory properties | Effective against various cancer cell lines; modulates inflammatory pathways |
| Agrochemicals | Intermediate in pesticide development | Significant efficacy against agricultural pests |
| Organic Synthesis | Building block for synthesizing complex molecules | Useful in pharmaceutical and fine chemical synthesis |
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine Carboxaldehydes
Key Observations :
- Substituent Position Effects : The target compound’s aldehyde at position 5 may exhibit greater steric accessibility for condensation reactions compared to 5-(3-Chlorophenyl)nicotinaldehyde, where the aldehyde is at position 3. This positional difference influences reactivity in nucleophilic additions .
- Functional Group Diversity : The hydroxy and chloroethyl groups in 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde introduce hydrogen bonding and elimination pathways, respectively, absent in the target compound .
Heterocyclic Aldehydes with Chlorophenyl Substituents
Table 2: Comparison with Non-Pyridine Heterocycles
Key Observations :
- Heterocycle Reactivity : Pyrazole-based aldehydes (e.g., JK-0476) exhibit stronger electron deficiency than pyridines, altering their behavior in cycloaddition or metal-catalyzed reactions .
- Biological Relevance : Benzothiazole derivatives (e.g., compounds) are often bioactive, but the acetamide group in these analogs contrasts with the aldehyde’s reactivity in the target compound .
Biological Activity
2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C12H10ClN1O
Molecular Weight: 219.67 g/mol
The compound features a pyridine ring substituted with a chlorophenyl group and an aldehyde functional group, contributing to its unique reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including colorectal and leukemia cells. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SW620 (Colorectal) | 1.46 | Apoptosis induction |
| L1210 (Leukemia) | 2.00 | Cell cycle arrest and apoptosis |
These findings suggest that the compound may serve as a lead for developing novel anticancer agents.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes involved in cancer progression. It has shown promising results in inhibiting kinases associated with tumor growth, such as VEGFR-2, which plays a critical role in angiogenesis.
| Enzyme | IC50 (µM) | Biological Implication |
|---|---|---|
| VEGFR-2 | 1.46 | Inhibition of angiogenesis |
| CDK2 | 0.36 | Regulation of cell cycle progression |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Binding: The compound binds to specific receptors involved in cell signaling pathways, leading to altered cellular responses.
- Enzyme Interaction: It inhibits key enzymes that regulate cell proliferation and survival, contributing to its anticancer effects.
- Apoptotic Pathways: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
-
Study on Colorectal Cancer:
- Researchers evaluated the efficacy of the compound in xenograft models of colorectal cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
-
Leukemia Cell Line Analysis:
- In vitro studies demonstrated that treatment with this compound resulted in increased apoptosis rates in L1210 leukemia cells, confirming its cytotoxic potential.
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Kinase Inhibition Studies:
- A series of biochemical assays revealed that the compound effectively inhibits VEGFR-2 kinase activity, which is crucial for tumor angiogenesis. This inhibition was linked to decreased tumor vascularization in animal models.
Q & A
Basic: What are the standard synthetic routes for 2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde, and how can reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyridine core via condensation reactions (e.g., Hantzsch or Kröhnke pyridine synthesis) with appropriate aldehydes and ketones.
- Step 2: Introduction of the 3-chlorophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on the substitution pattern .
- Step 3: Methylation at the 4-position using methyl iodide or dimethyl sulfate under basic conditions.
- Step 4: Oxidation of a hydroxymethyl intermediate to the carboxaldehyde using MnO₂ or PCC .
Key Variables:
- Catalyst choice (e.g., Pd catalysts for coupling reactions) impacts regioselectivity.
- Temperature control during oxidation prevents over-oxidation to carboxylic acid.
- Yield optimization (typically 60–75%) requires inert atmospheres and anhydrous solvents .
Advanced: How can regioselectivity challenges during chlorophenyl group installation be resolved?
Methodological Answer:
Regioselectivity issues arise due to competing ortho/meta/para substitution. Strategies include:
- Directing groups: Use of temporary protecting groups (e.g., boronates) to steer electrophilic aromatic substitution .
- Metal-mediated coupling: Pd-catalyzed cross-coupling with pre-functionalized 3-chlorophenyl boronic acids ensures precise positioning .
- Computational modeling: DFT calculations predict favorable sites for substitution, reducing trial-and-error synthesis .
Data Contradictions:
- Evidence from X-ray crystallography (e.g., C–Cl bond angles in ) may conflict with predicted regiochemistry, necessitating post-synthetic validation via NOESY or HSQC NMR .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR:
- The aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.2–8.1 ppm) confirm substitution patterns.
- Methyl groups appear as singlets (δ 2.3–2.6 ppm) .
- IR Spectroscopy:
- Strong C=O stretch (~1700 cm⁻¹) and C–Cl stretch (~750 cm⁻¹) validate functional groups .
- HPLC-PDA:
- Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can conflicting crystallographic and computational data on molecular geometry be reconciled?
Methodological Answer:
Discrepancies between X-ray structures (e.g., bond lengths in ) and DFT-optimized geometries often arise from:
- Crystal packing effects: Intermolecular forces (e.g., π-π stacking) distort bond angles vs. gas-phase calculations.
- Solution vs. solid-state dynamics: Variable-temperature NMR can detect conformational flexibility missed in static models .
Resolution Strategy: - Compare experimental (X-ray) torsion angles with DFT-MD simulations to identify dominant conformers .
Basic: What are the potential research applications of this compound?
Methodological Answer:
- Medicinal chemistry: As a precursor for kinase inhibitors (e.g., JAK2/STAT3 pathways) due to its pyridine-aldehyde scaffold .
- Material science: Functionalization into Schiff base ligands for transition-metal complexes (e.g., luminescent sensors) .
- Agrochemicals: Intermediate in synthesizing chlorinated pesticides via reductive amination .
Advanced: How can the aldehyde group be selectively modified without affecting the chlorophenyl substituent?
Methodological Answer:
- Protection strategies: Use ethylene glycol to form a hemiacetal, shielding the aldehyde during subsequent reactions (e.g., Grignard additions) .
- Selective reduction: Convert the aldehyde to a primary alcohol using NaBH₄ in ethanol, leaving aryl chlorides intact .
- Cross-coupling: Employ Stille or Heck reactions with aldehyde-protected intermediates to avoid side reactions .
Basic: What analytical challenges arise in quantifying this compound in complex mixtures?
Methodological Answer:
- Chromatographic interference: Co-elution with byproducts (e.g., dechlorinated analogs) requires UPLC-MS/MS with MRM transitions for specificity .
- Sample preparation: Solid-phase extraction (C18 cartridges) improves recovery rates from biological matrices .
- Calibration standards: Use deuterated internal standards (e.g., D₄-aldehyde) to correct for matrix effects .
Advanced: How do steric and electronic effects influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric hindrance: The 4-methyl group slows coupling at the 5-position; bulky ligands (e.g., SPhos) improve turnover .
- Electronic effects: Electron-withdrawing Cl substituents activate the pyridine ring for nucleophilic attack but deactivate it for electrophilic substitution .
- Case Study: Suzuki coupling with 3-chlorophenylboronic acid under microwave irradiation (100°C, 30 min) achieves 85% yield vs. 60% under conventional heating .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Toxicity: Potential irritant (aldehyde group); use PPE (gloves, goggles) and work in a fume hood .
- Stability: Store under argon at –20°C to prevent aldehyde oxidation .
- Waste disposal: Neutralize with aqueous NaHSO₃ before incineration .
Advanced: How can computational QSAR models guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Descriptor selection: Include Cl substituent’s Hammett σₚ value (+0.37) and aldehyde’s electrophilicity index .
- Docking studies: Map the compound into ATP-binding pockets (e.g., EGFR kinase) to predict binding affinity .
- Validation: Compare IC₅₀ values of synthesized derivatives (e.g., methyl → CF₃ substitution improves potency 10-fold) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
